![molecular formula C13H10F3N3OS B5836137 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as PPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPTA is a small molecule inhibitor that targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
Wirkmechanismus
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide targets BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional co-activators. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones, thereby inhibiting the transcription of genes that are regulated by BRD4.
Biochemical and Physiological Effects:
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide also reduces the expression of genes that are involved in cancer cell survival and metastasis. In inflammation, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In cardiovascular diseases, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide reduces myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its high potency and specificity for BRD4, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and cardioprotective effects. However, the limitations of using 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.
Zukünftige Richtungen
For research on 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide include the development of more potent and selective inhibitors of BRD4, the identification of biomarkers for patient selection, and the evaluation of the efficacy of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other therapies. In addition, the role of BRD4 in other diseases such as neurological disorders and viral infections needs to be further investigated.
Synthesemethoden
The synthesis of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions starting from commercially available chemicals. The first step involves the preparation of 2-mercaptopyrimidine, which is then converted to 2-(2-pyrimidinylthio)acetic acid. The final step involves the coupling of 2-(2-pyrimidinylthio)acetic acid with 3-(trifluoromethyl)aniline to yield 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide. The synthesis of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by targeting BRD4, which is overexpressed in many types of cancer. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)9-3-1-4-10(7-9)19-11(20)8-21-12-17-5-2-6-18-12/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJWJGLDOFTMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

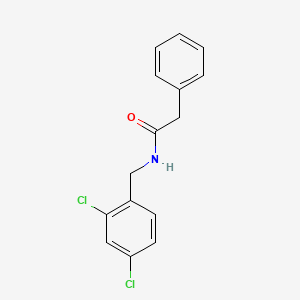
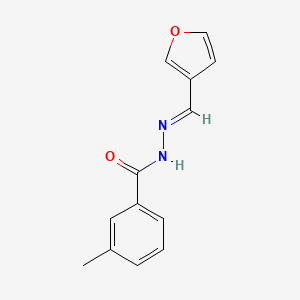
![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)
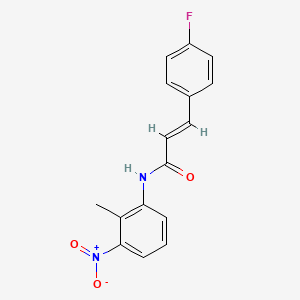
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5836078.png)
![(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5836082.png)
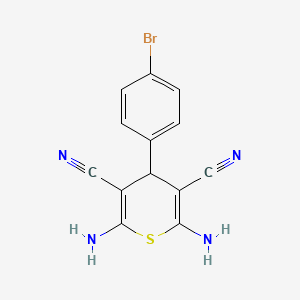
![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)
![2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)
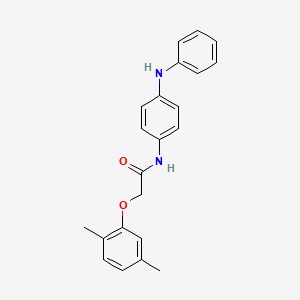
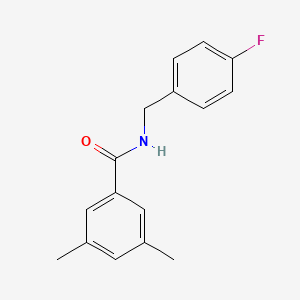
![2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5836145.png)